7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic molecule It features multiple fused rings, including pyridine, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of substituted pyridines with triazole derivatives under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO₂ can yield the desired triazolo-pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NaOCl, MnO₂, and Pb(OAc)₄.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can be compared with other heterocyclic compounds like:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Triazolo[1,5-a]pyridine: Used in drug design for its biological activity.
Pyrido[2,3-d]pyrimidine: Another scaffold with potential therapeutic applications.
The uniqueness of This compound lies in its specific combination of fused rings and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N8O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
11-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-5-methyl-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C19H16N8O2/c1-11-20-18-21-13-8-9-26(19-22-14(10-29-2)23-24-19)17(28)15(13)16(27(18)25-11)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,22,23,24) |
InChI Key |
UEJVUMVZLOEPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=NNC(=N4)COC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.